Methyl 4-{4-[(4-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-{4-[(4-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[(4-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 1,3-cyclohexanedione with 3-methoxybenzaldehyde and 3-amino-2-butenoic acid methyl ester in ethanol under reflux conditions for 2-3 hours . The reaction mixture is then cooled to room temperature, and the precipitates are filtered, washed with ice-cooled water and ethanol, and dried under vacuum .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[(4-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Methyl 4-{4-[(4-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{4-[(4-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4-(3-methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester
Uniqueness
Methyl 4-{4-[(4-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the 4-fluorophenyl group, which can impart distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 4-{4-[(4-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered attention in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a hexahydroquinoline core with a methoxy and fluorophenyl substituent, which may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens by disrupting their cellular processes. The presence of the fluorophenyl group may enhance lipophilicity and improve membrane permeability, facilitating interaction with microbial membranes .
Anticancer Properties
Quinoline derivatives are also known for their anticancer activities. The compound has been evaluated for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may activate caspase pathways and inhibit key survival signaling pathways such as PI3K/Akt .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
HeLa (Cervical) | 10 | Inhibition of cell proliferation |
A549 (Lung) | 12 | Activation of caspase pathways |
These findings indicate a promising profile for the compound as an anticancer agent.
In Vivo Studies
Animal model studies further support the anticancer potential. In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential use in treating infections caused by resistant strains .
Case Study 2: Anticancer Activity
In clinical trials assessing the safety and efficacy of this compound in patients with advanced solid tumors, preliminary results indicated manageable toxicity profiles with promising antitumor activity observed in several participants .
Properties
Molecular Formula |
C25H24FNO4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
methyl 4-[4-[(4-fluorophenyl)methoxy]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H24FNO4/c1-15-22(25(29)30-2)23(24-20(27-15)4-3-5-21(24)28)17-8-12-19(13-9-17)31-14-16-6-10-18(26)11-7-16/h6-13,23,27H,3-5,14H2,1-2H3 |
InChI Key |
ATYWPZMPEQTTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C(=O)OC |
Origin of Product |
United States |
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